

2,5-Dimethylbenzoxazole and its structural isomers

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Compound of Interest

Compound Name: 2,5-Dimethylbenzoxazole

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An In-depth Technical Guide to **2,5-Dimethylbenzoxazole** and its Structural Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazoles are a prominent class of heterocyclic compounds characterized by a fused benzene and oxazole ring. This scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active molecules and natural products.[1][2] The benzoxazole nucleus is considered a bioisostere of natural nucleic bases like adenine and guanine, allowing for effective interaction with biological macromolecules.[2] Consequently, derivatives of benzoxazole exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant properties.[2][3][4]

This technical guide provides a comprehensive overview of **2,5-dimethylbenzoxazole** and its structural isomers. It details their physicochemical properties, synthesis methodologies, and known biological activities, with a focus on providing actionable data and protocols for researchers in organic synthesis and drug discovery.

2,5-Dimethylbenzoxazole: Core Compound Analysis

2,5-Dimethylbenzoxazole is the primary subject of this guide. Its structure features methyl groups at position 2 of the oxazole ring and position 5 of the benzene ring.

Physicochemical and Thermochemical Properties

The fundamental properties of **2,5-Dimethylbenzoxazole** are summarized below. This data is crucial for designing experimental conditions, including solvent selection, purification techniques, and reaction temperature.

Property	Value	Source
Molecular Formula	C ₉ H ₉ NO	[5] [6] [7]
Molecular Weight	147.17 g/mol	[5] [6]
CAS Number	5676-58-4	[5] [8]
Appearance	Clear yellow to brown liquid	[9]
Boiling Point	218-219 °C	[9]
Density	1.09 g/mL at 25 °C	[9]
Refractive Index (n _{20/D})	1.542	[9]
pKa	3.07 ± 0.10	[9]
Standard Molar Enthalpy of Formation (gas, 298.15 K)	(1.9 ± 5.9) kJ·mol ⁻¹	[10]
Standard Molar Enthalpy of Vaporization (298.15 K)	(58.3 ± 1.2) kJ·mol ⁻¹	[10]

Spectroscopic Data

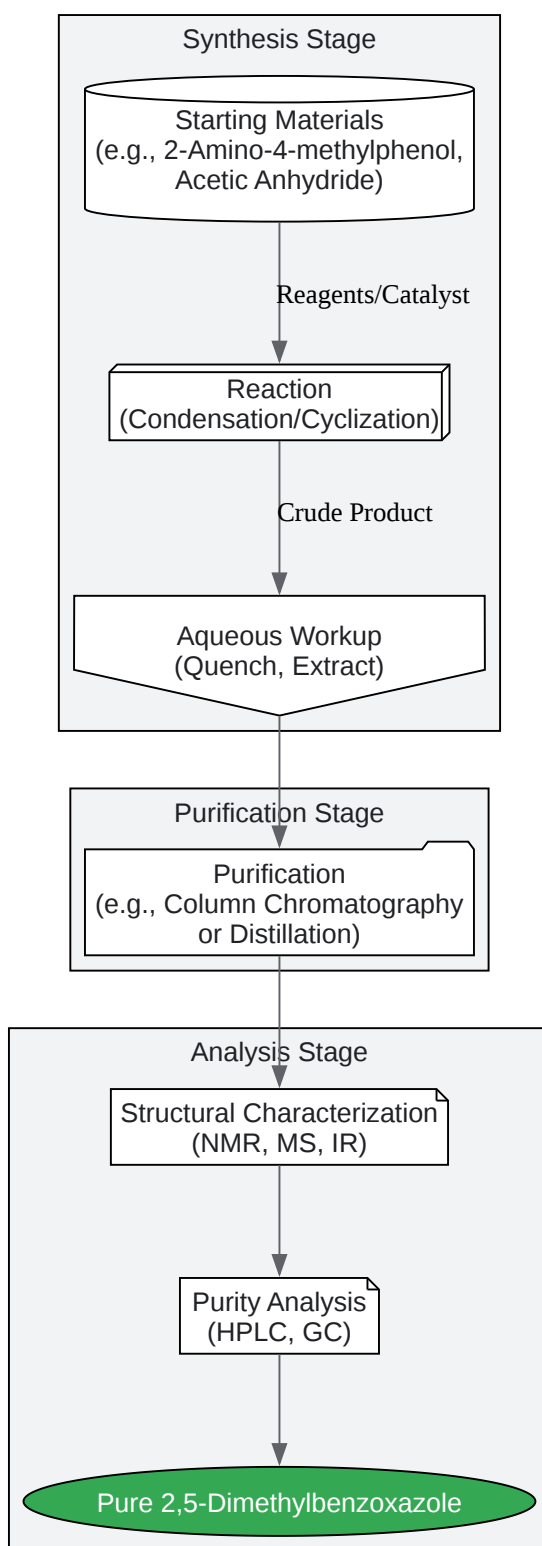
Structural confirmation of **2,5-dimethylbenzoxazole** relies on standard analytical techniques. Expected spectral data is compiled below.

Technique	Expected Observations
^1H NMR	Signals for aromatic protons, two distinct singlets for the methyl groups.
^{13}C NMR	Resonances for oxazole and benzene ring carbons, signals for methyl group carbons.
IR Spectrum	Aromatic C-H stretching ($\sim 3000\text{-}3100\text{ cm}^{-1}$), C=N stretching, C-O stretching.
Mass Spectrum (EI)	Molecular ion peak (M^+) at m/z 147. [5]

Synthesis Protocols

The synthesis of **2,5-dimethylbenzoxazole** typically involves the condensation and cyclization of 2-amino-4-methylphenol (2-amino-p-cresol) with an acetylating agent.

The following diagram illustrates a generalized workflow for the synthesis and purification of substituted benzoxazoles.



General Synthesis and Characterization Workflow for Dimethylbenzoxazoles

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A generalized workflow for benzoxazole synthesis.

This protocol describes a common method for preparing **2,5-dimethylbenzoxazole**.^[11]

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, combine 2-amino-p-cresol (1.0 eq) and a suitable cyclizing/acetylating agent such as N,N-Dimethylacetamide or acetic anhydride. Polyphosphoric acid (PPA) can be used as a catalyst and solvent.
- **Heating:** Heat the reaction mixture to a temperature of 140-180 °C. The optimal temperature and reaction time should be monitored by Thin Layer Chromatography (TLC).
- **Workup:** After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully pour the mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide or sodium bicarbonate solution) until the pH is basic.
- **Extraction:** Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure **2,5-dimethylbenzoxazole**.

Biological Activities and Applications

While specific biological data for **2,5-dimethylbenzoxazole** is not extensively documented in readily available literature, the broader benzoxazole class is highly significant in drug development. Derivatives are known to possess a wide range of pharmacological properties.^[2]^[3] **2,5-Dimethylbenzoxazole** serves as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and fluorescent dyes.^[12]^[13]

Structural Isomers of Dimethylbenzoxazole

The positioning of the two methyl groups on the benzoxazole scaffold results in several structural isomers, each with potentially unique physicochemical and biological properties. The alteration in the substitution pattern can significantly impact molecular packing, electron density distribution, and interaction with biological targets.^[14]

Comparative Physicochemical Data

The following table summarizes available data for various dimethylbenzoxazole isomers. A lack of data for certain isomers highlights potential areas for future research.

Isomer Name	Structure	Molecular Formula	Molecular Weight (g/mol)	CAS Number	Known Properties
2,4-Dimethylbenzoxazole	C ₉ H ₉ NO	147.17	72692-90-1	-	
2,5-Dimethylbenzoxazole	C ₉ H ₉ NO	147.17	5676-58-4	BP: 218-219 °C[9]	
2,6-Dimethylbenzoxazole	C ₉ H ₉ NO	147.17	53012-61-6	BP: 91 °C (TCC)[15]	
2,7-Dimethylbenzoxazole	C ₉ H ₉ NO	147.17	30927-44-9	-	
4,5-Dimethylbenzoxazole	C ₉ H ₉ NO	147.17	198401-70-0	-	
4,7-Dimethylbenzoxazole	C ₉ H ₉ NO	147.17	198401-71-1	-	
5,6-Dimethylbenzoxazole	C ₉ H ₉ NO	147.17	1478-49-5	-	
5,7-Dimethylbenzoxazole	C ₉ H ₉ NO	147.17	86996-56-1	-	

Data sourced from PubChem, NIST Webbook, and other chemical suppliers where available. Many isomers are not well-characterized in public literature.

General Synthesis of 2-Substituted Benzoxazoles

Several robust methods exist for the synthesis of the benzoxazole core, which can be adapted for the various dimethyl isomers depending on the availability of the corresponding substituted 2-aminophenol precursors.

Tf₂O-Promoted Synthesis from Tertiary Amides

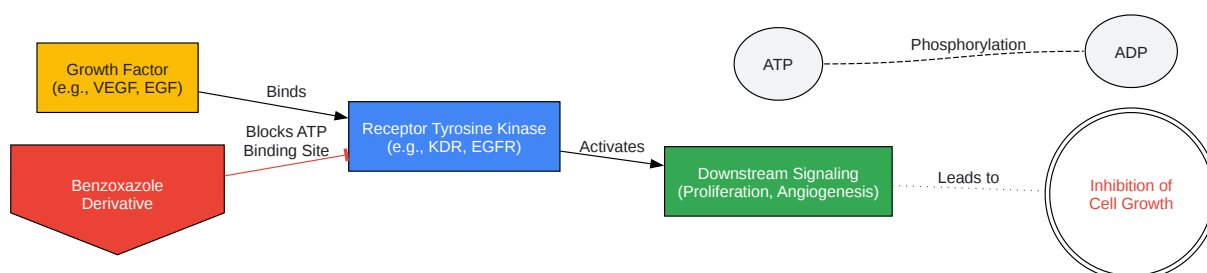
A versatile and modern method involves the reaction of a tertiary amide with a 2-aminophenol, promoted by triflic anhydride (Tf₂O).[16][17] This approach offers a broad substrate scope for producing various 2-substituted benzoxazoles.

- **Amide Activation:** To a solution of the tertiary amide (e.g., N,N-dimethylacetamide, 1.1 eq) and a base such as 2-Fluoropyridine (2.0 eq) in a dry solvent like Dichloromethane (DCM), add triflic anhydride (Tf₂O, 1.2 eq) dropwise at 0 °C. Stir the mixture for 15 minutes to form the amidinium salt intermediate.[16]
- **Addition of Aminophenol:** Add the appropriately substituted 2-aminophenol (e.g., 2-amino-3-methylphenol for 2,4-dimethylbenzoxazole, 1.0 eq) to the reaction mixture.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 1-5 hours, monitoring completion by TLC.[16]
- **Workup and Purification:** Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate. Purify the residue by flash column chromatography to obtain the desired 2-substituted benzoxazole.

Biological Context: Benzoxazoles as Kinase Inhibitors

The benzoxazole scaffold is a key component in the design of kinase inhibitors for cancer therapy.[3] While not specific to dimethylated isomers, aminobenzoxazole derivatives have been identified as potential inhibitors of Kinase Insert Domain Receptor (KDR), Epidermal

Growth Factor Receptor (EGFR), and Fibroblast Growth Factor Receptor 1 (FGFR1) pathways, which are crucial for tumor angiogenesis and cell proliferation.[3]



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Inhibition of kinase signaling by benzoxazoles.

This generalized diagram illustrates how benzoxazole derivatives can function by competing with ATP at the kinase domain of growth factor receptors, thereby blocking downstream signaling pathways that lead to tumor growth.

Conclusion

2,5-Dimethylbenzoxazole and its structural isomers represent a valuable class of heterocyclic compounds for research and development. While comprehensive data exists for the 2,5-isomer, many of its structural counterparts remain less explored, presenting significant opportunities for novel discovery in material science and medicinal chemistry. The synthesis protocols and comparative data provided in this guide serve as a foundational resource for researchers aiming to explore the potential of these versatile molecules. The established role of the benzoxazole scaffold in biologically active compounds, particularly as kinase inhibitors, underscores the importance of continued investigation into the structure-activity relationships of this compound family.

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